![molecular formula C16H14N4O3S B2428014 N-(2-((4-méthylbenzo[d]thiazol-2-yl)amino)-2-oxoéthyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1219845-04-1](/img/structure/B2428014.png)

N-(2-((4-méthylbenzo[d]thiazol-2-yl)amino)-2-oxoéthyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

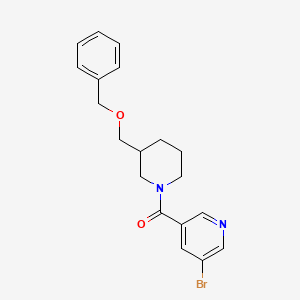

N-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.

BenchChem offers high-quality N-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Résultats de la recherche: De nouveaux dérivés de N-(benzo[d]thiazol-2-yl)-2-[phényl(2-(pipéridin-1-yl)éthylamino]benzamides et de N-(benzo[d]thiazol-2-yl)-2-[phényl(2-morpholino)éthylamino]benzamides ont été synthétisés. Parmi ceux-ci, les composés 8b et 9b ont présenté une activité anti-inflammatoire puissante. Ils ont inhibé la COX-1 (valeurs de CI50 de 11,34 µM et 11,21 µM) et ont démontré une excellente sélectivité pour la COX-2 (valeurs de SI de 103,09 et 101,90, respectivement). De plus, ils ont inhibé la dénaturation de l’albumine .

- Résultats de la recherche: Bien que des études spécifiques sur l’activité anticancéreuse de ce composé soient limitées, des dérivés apparentés se sont montrés prometteurs. Des investigations supplémentaires sont nécessaires pour explorer son potentiel dans le traitement du cancer .

- Résultats de la recherche: Des dérivés conçus de ce composé ont présenté une cytotoxicité réduite, avec un analogue du benzoxazole (A2) montrant une activité antiproliférative prometteuse .

- Résultats de la recherche: Les benzo[d]thiazol-2-ylcarbamates substitués, structurellement liés à notre composé, ont été évalués pour leur activité anticonvulsivante en utilisant des convulsions cloniques induites par la pentylènetétrazole (PTZ) chez la souris .

- Résultats de la recherche: La synthèse assistée par micro-ondes de dérivés de N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3,2’-thiazolidin]-3’-yl)amino)acétamide a montré une activité antibactérienne puissante .

Propriétés anti-inflammatoires

Activité anticancéreuse

Activité antiproliférative

Propriétés anticonvulsivantes

Agents antibactériens

Études de docking moléculaire

En résumé, N-(2-((4-méthylbenzo[d]thiazol-2-yl)amino)-2-oxoéthyl)-6-oxo-1,6-dihydropyridine-3-carboxamide est prometteur dans divers domaines de recherche, de la modulation de l’inflammation aux applications anticancéreuses et antibactériennes potentielles. Des investigations continues permettront de révéler son plein potentiel. 🌟

Mécanisme D'action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound demonstrated weak COX-1 inhibitory activity and fair COX-2 inhibitory activity .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby exerting an anti-inflammatory effect .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of COX enzymes and a subsequent decrease in the production of pro-inflammatory mediators . This results in an anti-inflammatory effect, which can be beneficial in the treatment of conditions characterized by inflammation .

Propriétés

IUPAC Name |

N-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-9-3-2-4-11-14(9)20-16(24-11)19-13(22)8-18-15(23)10-5-6-12(21)17-7-10/h2-7H,8H2,1H3,(H,17,21)(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHUYNBTUCQAJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CNC(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate](/img/structure/B2427932.png)

![7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427934.png)

![2-(Phenylmethoxycarbonylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2427936.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427938.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2427939.png)

![(E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2427943.png)

![5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2427945.png)

![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/new.no-structure.jpg)

![N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2427947.png)

![[2-(2-benzoylhydrazinyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2427949.png)